molecular formula C10H8S2 B1317318 2,6-Naphthalenedithiol CAS No. 96892-95-4

2,6-Naphthalenedithiol

Cat. No.: B1317318
CAS No.: 96892-95-4
M. Wt: 192.3 g/mol
InChI Key: XMHBJPKFTZSWRJ-UHFFFAOYSA-N
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Description

2,6-Naphthalenedithiol is an organic compound with the molecular formula C10H8S2. It is characterized by the presence of two thiol groups (-SH) attached to the 2 and 6 positions of a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Naphthalenedithiol can be synthesized through several methods. One common approach involves the reduction of 2,6-naphthalenedisulfonyl chloride using tin(II) chloride in glacial acetic acid saturated with hydrogen chloride. The reaction is typically carried out at 90°C for about 2 hours . Another method involves the use of zinc dust amalgam in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthalenedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Naphthalenedithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Naphthalenedithiol involves its ability to interact with thiol groups in proteins and other biomolecules. The thiol groups can form disulfide bonds, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making the compound useful in studying redox biology and thiol-based signaling .

Comparison with Similar Compounds

  • 2,7-Naphthalenedithiol
  • 1,5-Naphthalenedithiol
  • Naphthalene-2,6-dithiol

Comparison: 2,6-Naphthalenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

naphthalene-2,6-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBJPKFTZSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538779
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96892-95-4
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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